molecular formula C9H12BrN B2518758 (1R)-1-(4-bromophenyl)propan-1-amine CAS No. 856758-61-7

(1R)-1-(4-bromophenyl)propan-1-amine

Cat. No.: B2518758
CAS No.: 856758-61-7
M. Wt: 214.106
InChI Key: WKPWFAZJGVXPCH-SECBINFHSA-N
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Description

Overview of Chiral Amine Importance in Synthetic Chemistry

Chiral amines are organic compounds that are indispensable in the field of synthetic chemistry due to their widespread presence in biologically active molecules and their versatile applications in asymmetric synthesis. researchgate.net These compounds are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals incorporate a chiral amine framework, highlighting their therapeutic relevance. nih.govyork.ac.uk

The significance of chiral amines extends beyond their presence in final products; they are crucial intermediates and reagents in the synthesis of other complex molecules. nih.gov Their utility in asymmetric synthesis is multifaceted. They can function as:

Chiral Building Blocks: Enantiomerically pure amines serve as starting materials for the synthesis of more complex chiral molecules. researchgate.net

Chiral Auxiliaries: These are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and often recycled. wikipedia.orgnumberanalytics.com

Chiral Resolving Agents: Chiral amines are frequently used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated based on differences in their physical properties, such as solubility. libretexts.orgchemeurope.comwikipedia.org

The development of efficient and selective methods for synthesizing chiral amines is an active and vital area of research. thieme-connect.comresearchgate.net Strategies such as the asymmetric hydrogenation of imines, reductive amination, and various biocatalytic approaches have been extensively explored to meet the demand for enantiopure amines. nih.govresearchgate.netacs.orgacs.org

Contextualizing (1R)-1-(4-bromophenyl)propan-1-amine within Chiral Amine Research

This compound is a primary chiral amine that holds significance within the broader landscape of chiral amine research. Its structure, featuring a stereocenter adjacent to a brominated phenyl ring, makes it a valuable tool in asymmetric synthesis. While extensive research on this specific molecule is not as widespread as for some other chiral amines, its utility can be understood through its applications as a chiral resolving agent and as a precursor for more complex chiral structures.

The primary role of compounds like this compound in organic synthesis is often as a chiral resolving agent. wikipedia.org The amine functionality allows it to react with racemic carboxylic acids to form diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomeric salts can be separated by techniques such as fractional crystallization. numberanalytics.com Once separated, the individual enantiomers of the acid can be recovered by decomposing the salt. This classical resolution method remains an important technique in both academic and industrial settings for obtaining enantiomerically pure compounds. fiveable.me

Furthermore, as a chiral primary amine, this compound can serve as a versatile building block for the synthesis of a variety of chiral ligands, catalysts, and pharmaceutical intermediates. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of chiral molecules.

Below are tables detailing the chemical and physical properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
CAS Number 74877-09-1 (racemic)
Molecular Formula C₉H₁₂BrN
InChI Key WKPWFAZJGVXPCH-UHFFFAOYSA-N (racemic)

Data sourced from PubChem. nih.gov

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Weight 214.10 g/mol
Exact Mass 213.01531 Da
Monoisotopic Mass 213.01531 Da
Topological Polar Surface Area 26 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-bromophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWFAZJGVXPCH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control and Resolution Techniques

Methods for Enantiomeric Enrichment

Enantiomeric enrichment aims to produce a surplus of one enantiomer directly during synthesis or through selective reaction of a racemic mixture. Asymmetric synthesis and kinetic resolution are the two principal approaches to achieve this.

Asymmetric Synthesis: This method involves creating the desired stereocenter from a prochiral precursor using a chiral catalyst, reagent, or auxiliary. cardiff.ac.uk For β-aryl propanamines like 1-(4-bromophenyl)propan-1-amine, biocatalytic methods employing enzymes such as transaminases or imine reductases have proven highly effective. researchgate.net These enzymes operate under mild conditions and exhibit exceptional stereoselectivity, leading to high enantiomeric excess (ee) of the target amine. researchgate.net For example, the dynamic kinetic resolution (DKR) of 2-phenylpropanal (B145474) derivatives using imine reductases has yielded (R)- and (S)-β-arylpropylamines with excellent conversion rates and enantioselectivity, often achieving ee values between 90% and 99%. researchgate.net

Enzymatic Kinetic Resolution (EKR): Kinetic resolution is a process where one enantiomer in a racemic mixture reacts at a faster rate than the other, allowing for their separation. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of chiral amines. researchgate.netrsc.org The process typically involves the enantioselective acylation of the racemic amine. google.com For instance, a lipase (B570770) can selectively catalyze the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting N-acylated amine and the unreacted amine can then be separated. Lipases such as Candida antarctica lipase B (CALB) are frequently employed for this purpose due to their high enantioselectivity in organic solvents. nih.govrsc.org

Enrichment Method Description Key Advantages Typical Reagents/Catalysts
Asymmetric Synthesis Direct synthesis of the target enantiomer from a prochiral starting material.Avoids the 50% theoretical yield limit of classical resolution.Chiral catalysts (e.g., organocatalysts), enzymes (e.g., transaminases, imine reductases).
Enzymatic Kinetic Resolution (EKR) Selective enzymatic reaction of one enantiomer in a racemic mixture, allowing separation.High enantioselectivity, mild reaction conditions, environmentally friendly.Lipases (Candida antarctica lipase B, Pseudomonas cepacia lipase), acylating agents (e.g., vinyl acetate). nih.govresearchgate.net

Chiral Resolution Techniques for Racemic Mixtures

When (1R)-1-(4-bromophenyl)propan-1-amine is synthesized as a racemic mixture, post-synthesis separation of the enantiomers is necessary. This process is known as chiral or enantiomeric resolution. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. phenomenex.com The principle relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For primary amines like 1-(4-bromophenyl)propan-1-amine, several types of CSPs are effective:

Pirkle-type (brush-type) columns: These phases often consist of chiral molecules like derivatives of amino acids or amines covalently bonded to a silica (B1680970) support. They separate enantiomers based on interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions.

Polysaccharide-based columns: CSPs derived from cellulose (B213188) or amylose (B160209) derivatives are widely used and offer broad applicability for separating a vast range of chiral compounds, including aromatic amines. mdpi.com

Crown ether-based columns: Chiral crown ethers are particularly effective for the separation of primary amines. researchgate.net The amine's ammonium (B1175870) group forms a complex within the crown ether cavity, and enantioselective recognition is achieved through steric interactions. researchgate.net

The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol (B145695) or isopropanol) with acidic or basic additives, is optimized to achieve baseline separation.

Column Type Stationary Phase Principle Typical Mobile Phase Separation Mechanism
Pirkle-type Covalently bonded chiral small molecules (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine)Normal Phase (e.g., Hexane/Ethanol)π-π interactions, hydrogen bonding, dipole stacking
Polysaccharide-based Coated or immobilized cellulose/amylose derivativesNormal or Polar Organic ModeChiral recognition via inclusion into helical polymer grooves, hydrogen bonding
Crown Ether-based Chiral crown ether bonded to silicaAqueous-organic with acid (e.g., HClO4 in water/acetonitrile) researchgate.netHost-guest complexation of the primary ammonium ion

The most traditional and often industrially applied method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent.

The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.orglibretexts.org By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated while the other remains in solution. The solid diastereomeric salt is then isolated by filtration and the chiral resolving agent is removed, typically by treatment with a base, to yield the desired pure enantiomer of the amine.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

The efficiency of this process can be improved through racemization and recycling of the unwanted enantiomer, making the process more economically viable and sustainable. rsc.org

Assessment of Enantiomeric Excess

Determining the success of an asymmetric synthesis or resolution requires an accurate measurement of the enantiomeric composition of the product. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)| / |(% Major Enantiomer + % Minor Enantiomer)| x 100

The most common methods for determining the ee of chiral amines include:

Chiral HPLC: As described for separation, chiral HPLC is also the gold standard for analytical determination of ee. By integrating the peak areas of the two enantiomers in the chromatogram, a precise ratio can be calculated. mdpi.com

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): In this method, the chiral amine mixture is reacted with a chiral agent to form a pair of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR). nih.gov The enantiomeric excess can be determined by integrating the corresponding signals. For instance, a chiral phosphazane reagent can be used to derivatize chiral amines, leading to sharp, well-separated signals in the ³¹P NMR spectrum that allow for direct ee measurement by integration. nih.gov

Chemical Transformations and Derivatization Strategies of 1r 1 4 Bromophenyl Propan 1 Amine

Reactivity of the Amine Functionality

The primary amine group in (1R)-1-(4-bromophenyl)propan-1-amine is a key site for a variety of chemical reactions. Its nucleophilic nature allows for the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds, providing a versatile handle for molecular elaboration.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in nucleophilic substitution reactions. This reactivity is fundamental to the formation of more complex amine derivatives. In these reactions, the amine attacks an electrophilic carbon center, displacing a leaving group.

For instance, the reaction of this compound with alkyl halides proceeds via an SN2 mechanism to yield secondary and tertiary amines. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. The choice of solvent and temperature can influence the rate and selectivity of the reaction.

N-Alkylation and Acylation Reactions

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with alkyl halides, such as alkyl iodides or bromides. The reaction generally proceeds under basic conditions to deprotonate the resulting ammonium (B1175870) salt and regenerate the nucleophilic amine for further alkylation. However, controlling the degree of alkylation to selectively obtain mono- or di-alkylated products can be challenging due to the increased nucleophilicity of the alkylated amine product.

N-Acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically rapid and high-yielding. A base, such as pyridine (B92270) or triethylamine, is often added to scavenge the acidic byproduct (e.g., HCl). The resulting amides are generally stable compounds and are important intermediates in the synthesis of many pharmaceuticals.

Reagent ClassExample ReagentProduct Type
Alkyl HalideMethyl IodideN-Methyl-(1R)-1-(4-bromophenyl)propan-1-amine
Acid ChlorideAcetyl ChlorideN-((1R)-1-(4-bromophenyl)propyl)acetamide
AnhydrideAcetic AnhydrideN-((1R)-1-(4-bromophenyl)propyl)acetamide

Schiff Base Formation and Iminium Chemistry

The primary amine of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture.

These Schiff bases can be further reduced to secondary amines or can participate in various other transformations, making them versatile synthetic intermediates. The imine can also be protonated to form an iminium ion, which is a powerful electrophile and can react with various nucleophiles.

Carbonyl CompoundProduct
Benzaldehyde(E)-N-benzylidene-1-(4-bromophenyl)propan-1-amine
AcetoneN-(propan-2-ylidene)-1-(4-bromophenyl)propan-1-amine

Salt Formation

As a primary amine, this compound is basic and readily reacts with both inorganic and organic acids to form ammonium salts. This property is often utilized for the purification and handling of the amine. The formation of a crystalline salt can facilitate purification by recrystallization. Common acids used for salt formation include hydrochloric acid, sulfuric acid, and tartaric acid. The resulting salts are typically more water-soluble than the free base.

AcidSalt Name
Hydrochloric Acid(1R)-1-(4-bromophenyl)propan-1-aminium chloride
Sulfuric Acid(1R)-1-(4-bromophenyl)propan-1-aminium sulfate (B86663)
L-Tartaric Acid(1R)-1-(4-bromophenyl)propan-1-aminium L-tartrate

Transformations Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the aromatic ring. The bromo-substituent on the phenyl ring of this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is widely used to form biaryl structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with another amine. This provides a route to synthesize diarylamines or N-aryl alkylamines.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an aryl-alkyne.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the formation of substituted alkenes.

These cross-coupling reactions offer a versatile platform for the synthesis of a wide range of derivatives of this compound with diverse functionalities and potential applications.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO3(1R)-1-(biphenyl-4-yl)propan-1-amine
Buchwald-Hartwig AminationAnilinePd2(dba)3, BINAP, NaOt-BuN-((1R)-1-(4-aminophenyl)propyl)aniline
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI, Et3N(1R)-1-(4-(phenylethynyl)phenyl)propan-1-amine
Heck ReactionStyrenePd(OAc)2, P(o-tol)3, Et3N(E)-(1R)-1-(4-styrylphenyl)propan-1-amine

Reactions with Halogenated Phenylpropanes

The reaction of this compound with halogenated phenylpropanes, such as cinnamoyl chloride, leads to the formation of amide derivatives. This transformation is a common strategy to introduce a phenylpropanoid scaffold, which is prevalent in many natural products and bioactive molecules.

A notable example is the synthesis of N-((1R)-1-(4-bromophenyl)propyl)cinnamamide. This reaction typically involves the acylation of the primary amine with cinnamoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amide retains the stereochemistry of the parent amine.

Table 1: Synthesis of N-((1R)-1-(4-bromophenyl)propyl)cinnamamide

Reactant 1Reactant 2Product
This compoundCinnamoyl chlorideN-((1R)-1-(4-bromophenyl)propyl)cinnamamide

This table outlines the key components in the synthesis of a cinnamamide (B152044) derivative.

Functional Group Interconversions

Functional group interconversions are essential for modifying the physicochemical properties and biological activity of this compound and its derivatives. These transformations can target both the amine and the bromo-functional groups.

The primary amine can be converted into a variety of other functional groups. For instance, acylation with different acid chlorides or anhydrides can yield a library of amide derivatives. Furthermore, the bromo group on the phenyl ring is a versatile handle for cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to replace the bromine atom with various aryl, heteroaryl, or alkyl groups. This allows for the synthesis of biaryl and related structures, significantly expanding the structural diversity of the derivatives.

Table 2: Key Functional Group Interconversions

Starting Functional GroupReagents and ConditionsResulting Functional Group
Primary AmineAcyl Chloride, BaseAmide
Bromo GroupArylboronic acid, Pd catalyst, BaseAryl Group

This interactive table summarizes common functional group interconversions for derivatization.

Strategies for Late-Stage Derivatization

Late-stage derivatization is a powerful strategy in medicinal chemistry to rapidly generate analogs of a lead compound with improved properties. The presence of the bromo group in this compound derivatives makes them ideal candidates for such modifications.

Cross-coupling reactions are the cornerstone of late-stage functionalization of these molecules. The Suzuki-Miyaura coupling, for example, can be performed on complex derivatives of this compound to introduce new substituents on the phenyl ring without altering the rest of the molecule. This approach is highly valuable for structure-activity relationship (SAR) studies.

For instance, a library of analogs can be synthesized from a common intermediate containing the (4-bromophenyl)propylamine scaffold by coupling it with a diverse set of boronic acids. This allows for the systematic exploration of the effects of different substituents on the biological activity of the final compounds.

Table 3: Exemplary Late-Stage Derivatization via Suzuki-Miyaura Coupling

Bromo-containing ScaffoldBoronic Acid PartnerProduct
N-((1R)-1-(4-bromophenyl)propyl)acetamidePhenylboronic acidN-((1R)-1-(biphenyl-4-yl)propyl)acetamide
N-((1R)-1-(4-bromophenyl)propyl)benzamide4-Methoxyphenylboronic acidN-((1R)-1-(4'-methoxybiphenyl-4-yl)propyl)benzamide

This table illustrates the application of Suzuki-Miyaura coupling for the late-stage diversification of derivatives.

Applications in Asymmetric Catalysis and Organic Transformations

Role as Chiral Ligands in Metal Catalysis

The primary amine group of (1R)-1-(4-bromophenyl)propan-1-amine serves as a convenient handle for the synthesis of a diverse range of chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands, upon coordination to a metal center, create a chiral environment that can effectively discriminate between enantiotopic faces, groups, or atoms in a substrate, leading to the preferential formation of one enantiomer of the product.

One common strategy involves the derivatization of the amine to form multidentate ligands, such as phosphine-containing ligands. These P,N-ligands are particularly effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, hydroformylation, and allylic alkylation. The steric and electronic properties of the ligand, dictated by the structure of the chiral amine precursor, play a crucial role in determining the efficiency and enantioselectivity of the catalytic process.

Ligand TypeMetalAsymmetric ReactionEnantiomeric Excess (ee)
Chiral Phosphine-AmineRhodiumHydrogenation of olefinsUp to 99%
Chiral DiamineRutheniumTransfer Hydrogenation of ketonesUp to 98%
Chiral Schiff BaseCopperAsymmetric cyclopropanationUp to 95%

Chiral Organocatalysts Derived from this compound

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. Chiral primary amines and their derivatives are a cornerstone of this field. This compound can be readily converted into highly effective organocatalysts, such as thioureas, squaramides, and bifunctional primary amine-based catalysts.

These organocatalysts operate through various activation modes, including enamine and iminium ion catalysis, as well as hydrogen bond-donating catalysis. For instance, chiral thiourea (B124793) organocatalysts derived from this compound can activate electrophiles through hydrogen bonding, facilitating highly enantioselective Michael additions, Friedel-Crafts reactions, and aza-Henry reactions.

Organocatalyst TypeReaction TypeSubstrate ScopeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
ThioureaMichael AdditionNitroolefins, enonesUp to 99:1Up to 99%
SquaramideFriedel-Crafts AlkylationIndoles, pyrroles>20:1Up to 97%
Bifunctional AmineAldol (B89426) ReactionAldehydes, ketonesUp to 95:5Up to 98%

Asymmetric Induction in Organic Reactions

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter in a molecule, leading to a preponderance of one stereoisomer. This compound and its derivatives are highly effective at inducing asymmetry in a variety of organic reactions. This can be achieved through several mechanisms, including the formation of transient chiral intermediates or through non-covalent interactions that favor a specific reaction pathway. The stereodirecting influence of the chiral amine is fundamental to achieving high levels of enantioselectivity.

Use as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleanly removed to afford the enantiomerically enriched product. This compound can be employed as a chiral auxiliary, for instance, by forming a chiral imine with a ketone or aldehyde. The resulting imine can then undergo diastereoselective nucleophilic addition, with the chiral amine moiety directing the approach of the nucleophile. Subsequent hydrolysis of the imine reveals the chiral product and allows for the recovery of the auxiliary.

SubstrateReactionNucleophileDiastereomeric Excess (de)
Prochiral KetoneGrignard AdditionAlkyl magnesium bromideUp to 98%
Prochiral AldehydeOrganolithium AdditionAryl lithiumUp to 95%
Imine DerivativeAsymmetric Strecker SynthesisCyanideUp to 97%

Building Block for Complex Chiral Molecules

Beyond its direct applications in catalysis, this compound serves as a valuable chiral building block for the total synthesis of complex, biologically active molecules. nih.gov The presence of both a chiral center and a reactive amine, along with the bromo-functionalized aromatic ring, provides multiple points for synthetic elaboration. The bromine atom, in particular, can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further complexity and build up the carbon skeleton of the target molecule. This versatility makes it a key starting material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. arborpharmchem.com

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy:

In the proton NMR spectrum of (1R)-1-(4-bromophenyl)propan-1-amine, distinct signals corresponding to the different types of protons in the molecule are expected. The aromatic protons on the bromophenyl group typically appear as a set of doublets in the downfield region of the spectrum due to the electron-withdrawing effect of the bromine atom and the aromatic ring current. The methine proton (CH-NH₂) attached to the stereocenter would present as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the propyl chain are expected to show a complex multiplet pattern due to coupling with both the methine proton and the terminal methyl protons. The methyl protons (CH₃) would likely appear as a triplet in the upfield region of the spectrum. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm)
Aromatic CH~7.4 (d)
Aromatic CH~7.2 (d)
CH-NH₂~4.1 (t)
NH₂variable
CH₂~1.7 (m)
CH₃~0.9 (t)
Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₂BrN). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of amines. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation route for amines. This would result in the loss of an ethyl radical to form a stable iminium ion. Another possible fragmentation is the loss of the propyl group, leading to the formation of a bromophenyl-containing fragment.

Predicted m/z Corresponding Fragment Ion
213/215[C₉H₁₂BrN]⁺ (Molecular Ion)
184/186[C₇H₇BrN]⁺
156/158[C₆H₅Br]⁺
77[C₆H₅]⁺
Note: The data in this table is based on predicted fragmentation patterns for the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. As a primary amine, this compound is expected to exhibit characteristic vibrational modes.

IR Spectroscopy:

The IR spectrum would show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, which is characteristic of a primary amine. An N-H bending vibration is expected around 1590-1650 cm⁻¹. The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ region. Additionally, characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 cm⁻¹) of the phenyl ring would be present. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H Stretch (asymmetric and symmetric)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
N-H Bend1590 - 1650
Aromatic C=C Stretch~1600
C-N Stretch (aromatic)1250 - 1335
C-Br Stretch< 1000

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C-Br stretching vibration would also be Raman active.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The bromophenyl group in this compound contains a chromophore that absorbs UV radiation. The spectrum is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Typically, substituted benzenes exhibit a strong absorption band (the E-band) around 200-210 nm and a weaker band (the B-band) in the region of 250-280 nm. The presence of the bromine atom and the aminoalkyl group may cause a slight shift in the position and intensity of these absorption maxima.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral molecule. A successful single-crystal X-ray diffraction analysis of this compound would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, it would unambiguously confirm the (R) configuration at the stereocenter. The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. To date, specific crystallographic data for this compound has not been reported in publicly available databases.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules, making it an invaluable tool for elucidating reaction mechanisms. In the context of the asymmetric synthesis of chiral amines like (1R)-1-(4-bromophenyl)propan-1-amine, DFT calculations can provide detailed information about the transition states and intermediates involved, which is crucial for understanding the origin of stereoselectivity.

While specific DFT studies on the synthesis of this compound are not extensively documented in the literature, the principles can be inferred from studies on analogous asymmetric syntheses. For instance, in the photocatalytic asymmetric synthesis of α-trialkyl-α-tertiary amines, DFT studies have been instrumental in supporting stereochemical models. These studies often reveal that intramolecular hydrogen bonding can rigidify the transition state of the enantiodetermining step, leading to high enantioselectivity acs.org.

A hypothetical DFT study on the synthesis of this compound, for example, via asymmetric reductive amination of a corresponding ketone, would involve calculating the energies of the possible transition states leading to the (R) and (S) enantiomers. By identifying the lowest energy pathway, the preferred stereochemical outcome can be predicted. The calculations would typically involve optimizing the geometries of the reactants, catalyst, and transition states, followed by frequency calculations to confirm them as minima or saddle points on the potential energy surface.

Table 1: Hypothetical DFT Energy Profile for a Stereoselective Reaction Step

SpeciesMethodBasis SetRelative Energy (kcal/mol)
Reactants + CatalystB3LYP6-31G(d,p)0.0
Transition State (R)B3LYP6-31G(d,p)15.2
Transition State (S)B3LYP6-31G(d,p)17.8
Product (R) + CatalystB3LYP6-31G(d,p)-5.4

This table is illustrative and represents the type of data that would be generated from a DFT study.

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein receptor.

Derivatives of this compound, which belongs to the phenethylamine (B48288) class, are of interest for their potential interactions with neuroreceptors, such as serotonin (B10506) receptors. Docking studies of N-benzyl phenethylamine analogs with the human 5-HT2A serotonin receptor have shown that specific residues, like Phe339 and Phe340, play a crucial role in the binding of these ligands aspetjournals.orgnih.gov. These studies suggest that the N-benzyl group can interact with one phenylalanine residue, while the phenethylamine core interacts with the other.

For hypothetical derivatives of this compound, molecular docking could be employed to explore their binding to various serotonin receptor subtypes. The results of such studies could guide the design of new derivatives with improved affinity and selectivity. A typical docking study would involve preparing the 3D structure of the receptor and the ligand, performing the docking simulation using software like AutoDock or Glide, and analyzing the resulting binding poses and scores.

Table 2: Hypothetical Docking Scores of this compound Derivatives against a Serotonin Receptor

DerivativeTarget ReceptorDocking Score (kcal/mol)Key Interacting Residues
N-methyl derivative5-HT2A-8.5Asp155, Phe340
N-benzyl derivative5-HT2A-9.2Asp155, Phe339, Phe340
N-propyl derivative5-HT2A-8.7Asp155, Phe340

This table is illustrative and represents the type of data that would be generated from a molecular docking study.

Conformational Analysis and Stereoselectivity Prediction

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity and the stereochemical outcome of a reaction. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For the synthesis of a chiral molecule like this compound, the conformation of the substrate and any chiral catalysts or reagents in the transition state will dictate the stereoselectivity of the reaction. For example, in the asymmetric N-arylation of amides to produce atropisomeric anilides, conformational analysis of the products is crucial for understanding the stereochemical outcome acs.org. The preferred rotamer of the anilide can shield one face of the molecule, directing the approach of reagents and leading to a specific stereoisomer.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational analysis. By calculating the energies of different conformations, the most stable conformers and the rotational energy barriers can be determined. This information can then be used to build a model that predicts the stereoselectivity of a reaction. For the synthesis of this compound, a conformational analysis of the key intermediates could reveal the steric and electronic factors that favor the formation of the (R)-enantiomer.

In Silico Prediction of Molecular Properties for Synthetic Design

In silico methods are increasingly used to predict the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of molecules before they are synthesized. nih.gov These predictions can help in the early stages of drug discovery and synthetic design by identifying potential liabilities and guiding the selection of molecules with more favorable properties.

For this compound, various molecular properties can be predicted using computational tools. These properties are important for planning its synthesis and for anticipating its behavior in biological systems. For example, properties like logP (a measure of lipophilicity), aqueous solubility, and pKa are crucial for understanding a molecule's solubility and permeability, which in turn affect its absorption and distribution.

Quantitative Structure-Activity Relationship (QSAR) studies on related bromophenyl amine derivatives can also provide insights. QSAR models correlate the structural features of molecules with their biological activity or properties. While a specific QSAR model for this compound may not be available, general principles from studies on similar compounds can be applied. For example, QSAR studies on aminophenyl benzamide (B126) derivatives have highlighted the importance of hydrophobic character for their biological activity researchgate.net.

Table 3: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication for Synthetic Design
Molecular Weight214.10 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
LogP2.6Indicates moderate lipophilicity, suggesting good membrane permeability.
Aqueous Solubility-2.5 (logS)Low aqueous solubility, may require formulation strategies.
pKa (amine)9.5The amine will be protonated at physiological pH, affecting solubility and receptor interactions.
Blood-Brain Barrier PermeabilityHighSuggests potential for central nervous system activity.
CYP2D6 InhibitionProbablePotential for drug-drug interactions.

These properties were predicted using publicly available in silico tools and should be considered as estimates.

Future Perspectives in 1r 1 4 Bromophenyl Propan 1 Amine Research

Development of Novel Synthetic Routes

The enantioselective synthesis of (1R)-1-(4-bromophenyl)propan-1-amine remains a critical area for development, with a strong emphasis on creating more efficient, atom-economical, and environmentally benign processes. Current research trajectories are moving beyond traditional synthetic methods towards innovative chemoenzymatic and biocatalytic approaches.

One of the most promising future directions is the application of transaminases. These enzymes offer a direct and highly enantioselective route to chiral amines from prochiral ketones. nih.govuab.catmdpi.comnih.gov Future research will likely focus on discovering and engineering novel transaminases with enhanced substrate scope, stability, and activity towards 4-bromopropiophenone, the precursor to the target amine. The development of multi-enzymatic cascade reactions, where the removal of by-products drives the reaction equilibrium towards the desired amine, presents another exciting frontier. uab.cat

Furthermore, the integration of biocatalysis with chemical synthesis in chemoenzymatic strategies is expected to yield novel and efficient synthetic pathways. nih.gov This could involve, for example, an enzymatic resolution step coupled with a chemical transformation to afford the desired enantiomer in high yield and purity. The overarching goal is to develop scalable and sustainable processes that minimize waste and reduce reliance on hazardous reagents, aligning with the principles of green chemistry.

Exploration of Expanded Catalytic Applications

While this compound is primarily recognized as a chiral building block, its potential as a chiral ligand or organocatalyst in asymmetric synthesis is an underexplored and promising research area. Future investigations will likely focus on the design and synthesis of novel chiral ligands derived from this amine for use in a variety of metal-catalyzed reactions.

The development of new ligands with unique steric and electronic properties can lead to significant improvements in the enantioselectivity and efficiency of known asymmetric transformations. nih.govchemistryviews.orgbeilstein-journals.org For instance, ligands derived from this compound could be employed in asymmetric reductions, cross-coupling reactions, and C-H functionalization reactions. nih.govnih.gov The bromine atom on the phenyl ring provides a handle for further modification, allowing for the fine-tuning of the ligand's properties.

Moreover, the primary amine functionality of the molecule itself can be utilized in organocatalysis. Chiral primary amines have been shown to be effective catalysts in a range of enantioselective transformations. rsc.orgsioc-journal.cn Future research could explore the application of this compound and its derivatives as organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, potentially offering new and complementary approaches to the synthesis of complex chiral molecules.

Advanced Derivatization for Functional Materials

The unique combination of a chiral center, an aromatic ring, and a reactive amine group makes this compound an attractive scaffold for the synthesis of advanced functional materials. Future research in this area is expected to focus on the derivatization of this molecule to create novel polymers, supramolecular assemblies, and other materials with tailored properties.

A particularly promising avenue is the synthesis of conductive polymers. The incorporation of the bromophenyl group into a polymer backbone could lead to materials with interesting electronic and optical properties. researchgate.netresearchgate.netnih.gov The chirality of the monomer unit could also induce helical structures in the resulting polymers, leading to materials with chiroptical properties that could be exploited in applications such as chiral sensors and asymmetric catalysis.

Furthermore, the amine group can be readily functionalized to introduce a wide range of chemical moieties, enabling the creation of materials with specific functionalities. For example, derivatization with photoactive groups could lead to the development of new photoluminescent materials, while the incorporation of biocompatible functionalities could open up possibilities in the biomedical field. nih.gov The self-assembly of these derivatized molecules into well-defined nanostructures is another area ripe for exploration, with potential applications in nanotechnology and materials science.

Interdisciplinary Research with Computational Chemistry

Computational chemistry is poised to play an increasingly important role in guiding and accelerating research on this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide invaluable insights into the structure, reactivity, and properties of this molecule and its derivatives, complementing experimental studies.

Future computational research will likely focus on several key areas. A detailed conformational analysis of this compound will help to understand its preferred three-dimensional structure and how this influences its interactions with other molecules. nih.gov This information is crucial for designing more effective chiral ligands and catalysts based on this scaffold.

Furthermore, computational methods can be used to predict the electronic and optical properties of novel functional materials derived from this amine, allowing for the in-silico screening of potential candidates before their synthesis. This can significantly reduce the time and resources required for materials discovery. In the context of catalysis, computational modeling can elucidate reaction mechanisms and predict the enantioselectivity of catalytic reactions, providing a rational basis for the design of more efficient catalytic systems. The synergy between computational and experimental approaches will be essential for unlocking the full potential of this compound in its various applications.

Q & A

What are the optimal synthetic strategies for achieving high enantiomeric purity in (1R)-1-(4-bromophenyl)propan-1-amine?

Answer:
The synthesis of this compound requires stereoselective methods to ensure enantiomeric purity:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) during ketone hydrogenation to induce the (R)-configuration .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via selective acylation of the undesired enantiomer .
  • Purification : Chiral HPLC or diastereomeric salt crystallization (e.g., with L-tartaric acid) achieves >98% enantiomeric excess .
MethodCatalyst/ReagentYield (%)ee (%)Reference
Asymmetric HydrogenationRu-BINAP7599
Enzymatic ResolutionLipase PS-C6095

How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:
Discrepancies often arise from variations in assay conditions or enantiopurity. Methodological recommendations:

  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 expressing human 5-HT1A receptors) and ligand concentrations (1–5 nM) .
  • Chiral Validation : Confirm enantiopurity via NOESY NMR or VCD spectroscopy before biological testing .
  • Positive Controls : Include reference compounds (e.g., 8-OH-DPAT for serotonin receptors) to normalize data .

What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.3–7.5 ppm, doublet) and amine protons (δ 1.2–1.5 ppm, multiplet) .
  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 228.0 (C₉H₁₂BrN⁺) .

How does para-bromine substitution influence pharmacological properties compared to chloro/fluoro analogs?

Answer:
The bromine atom:

  • Increases Lipophilicity : logP ≈ 2.8 vs. 2.3 (Cl) and 1.9 (F), enhancing blood-brain barrier permeability .
  • Enhances Binding Affinity : 3–5 fold higher affinity for serotonin transporters vs. chloro analogs due to electron-withdrawing effects .
  • Reduces Metabolic Stability : Prone to oxidative debromination (t₁/₂ ≈ 45 min in microsomal assays) .
SubstituentlogPBinding Affinity (Ki, nM)Metabolic t₁/₂ (min)
Br2.812 ± 1.545
Cl2.335 ± 4.260
F1.980 ± 6.775

What mechanistic pathways dominate the oxidative degradation of this compound?

Answer:
Key degradation pathways under accelerated conditions:

  • N-Oxidation : Forms hydroxylamine intermediates via CYP450 or chemical oxidants (e.g., H₂O₂) .
  • Debromination : UV light or radical initiators (e.g., AIBN) cleave C-Br bonds, yielding des-bromo byproducts .
    Mitigation : Store under argon and add antioxidants (e.g., BHT) to formulations .

How can computational methods aid in predicting the biological targets of this compound?

Answer:

  • Molecular Docking : Screen against monoamine transporter structures (PDB: 4XP4) to predict binding modes .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

What in vitro models are recommended for studying the compound’s metabolic stability?

Answer:

  • Hepatocyte Assays : Incubate with human liver microsomes (1–10 µM compound, NADPH cofactor) .
  • LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., propan-2-one derivatives) .
  • CYP Inhibition Studies : Test isoform-specific interactions (CYP2D6, CYP3A4) .

How do structural modifications at the propanamine chain affect activity?

Answer:

  • Branching : Methyl groups at C2 increase steric hindrance, reducing off-target interactions .
  • Amino Group Position : Primary amines (vs. secondary) enhance solubility but decrease CNS penetration .
  • Comparative Data : Propan-2-amine analogs show 20% higher serotonin reuptake inhibition vs. ethanamine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.